Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C₁₈H₂₃N₃O₅ This compound is notable for its unique structure, which includes a piperidine ring substituted with a nitro group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a piperidine derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate share structural similarities but differ in functional groups and specific applications.
Nitro Compounds: Other nitro-substituted piperidines may exhibit similar reactivity but have different biological activities.
Uniqueness: Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C₁₈H₂₃N₃O₅
- Molecular Weight: 361.4 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1CC(=O)NC(C1N+[O-])C2CCN(CC2)C(=O)OCC3=CC=CC=C3
The compound features a piperidine ring substituted with a nitro group and a benzyl ester, which contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Nitration of a piperidine derivative.
- Esterification with benzyl alcohol.
These reactions require controlled conditions, including the use of strong acids or bases and specific solvents to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group can engage in redox reactions, while the piperidine structure allows for interactions with biological macromolecules, influencing several biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
A study on similar piperidine derivatives demonstrated their potential against various viruses, including HIV and HSV. Compounds with structural similarities showed moderate antiviral effects, suggesting that Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine derivatives could also have significant antiviral properties .
Antibacterial Properties
Research has shown that certain bicyclic compounds related to this structure possess antibacterial activity. The mechanism often involves inhibition of bacterial protein synthesis or interference with cell wall synthesis .
Study 1: Antiviral Screening
In a study involving several piperidine derivatives, compounds were tested for their effectiveness against HIV and other viruses. The results indicated that derivatives similar to Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine exhibited moderate protection against viral infections, with specific derivatives showing effective inhibition at concentrations around 92 μM in Vero cells .
Compound | Virus Targeted | CC50 (μM) |
---|---|---|
3f | CVB-2 | 92 |
3g | HSV-1 | 54 |
Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial properties of piperidine derivatives. The study included testing against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, indicating potential as antibacterial agents .
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O5/c22-16-7-6-15(21(24)25)17(19-16)14-8-10-20(11-9-14)18(23)26-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2,(H,19,22) |
InChI Key |
UBKQHMOZNXEQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.